PFKFB3 Inhibitory Potency: A Balanced Profile Between PFK15 and AZ PFKFB3 26
KAN0438757 inhibits the metabolic kinase PFKFB3 with an IC50 of 0.19 µM [1]. This potency is intermediate between the less potent PFK15 (IC50: 207 nM or 0.207 µM) and the extremely potent AZ PFKFB3 26 (IC50: 23 nM or 0.023 µM) [2]. This moderate potency may contribute to a wider therapeutic window, avoiding the potential for complete glycolytic shutdown and associated toxicity seen with more potent inhibitors.
| Evidence Dimension | PFKFB3 Enzymatic Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.19 µM |
| Comparator Or Baseline | PFK15: IC50 = 0.207 µM; AZ PFKFB3 26: IC50 = 0.023 µM |
| Quantified Difference | KAN0438757 is ~1.1x less potent than PFK15 and ~8.3x less potent than AZ PFKFB3 26. |
| Conditions | In vitro enzymatic assay with recombinant human PFKFB3. |
Why This Matters
This data positions KAN0438757 as a 'Goldilocks' inhibitor—potent enough for target engagement but not so potent as to risk indiscriminate cytotoxicity, a critical consideration for in vivo studies.
- [1] MedChemExpress. (n.d.). KAN0438757 Product Datasheet. View Source
- [2] Adooq. (n.d.). AZ PFKFB3 26 Product Page. View Source
